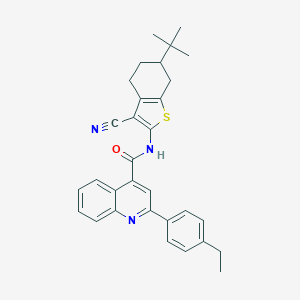METHANONE](/img/structure/B332241.png)
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE is an organic compound that features a pyrazole ring substituted with a 4-tert-butylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-tert-butylbenzoyl)-4-propylpiperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
4-tert-butylbenzoyl chloride: A precursor in the synthesis of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE.
4-tert-butylbenzoyl isothiocyanate: Another derivative of 4-tert-butylbenzoyl used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the 4-tert-butylbenzoyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12-7-5-11(6-8-12)13(17)16-10-4-9-15-16/h4-10H,1-3H3 |
Clé InChI |
WBDAZWSZXQTHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2-Chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B332158.png)
![1-[2-(4-Chloro-2-methylphenoxy)propanoyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B332160.png)
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B332162.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B332163.png)
![N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B332164.png)
![Diisopropyl 5-{[2-(4-fluorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332165.png)

![3-bromo-5-(4-bromophenyl)-N-cyclopentyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332172.png)
![2-(4-tert-butylphenyl)-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332173.png)
![N-(4-methylphenyl)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B332176.png)
![5-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B332177.png)

![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332183.png)
![5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE](/img/structure/B332184.png)
